Isobavachalcone

描述

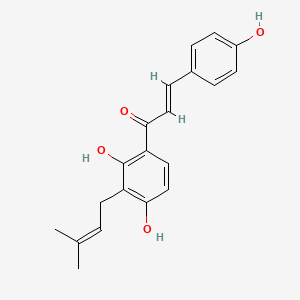

Structure

3D Structure

属性

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWPGRAKHMEPCM-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317123 | |

| Record name | Isobavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20784-50-3, 54676-49-2 | |

| Record name | Isobavachalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20784-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobavachalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020784503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyisocordoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054676492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobavachalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBAVACHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWO2SC993A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isobavachalcone: A Technical Guide to Natural Sources and Isolation from Psoralea corylifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobavachalcone, a prenylated chalcone, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound and a detailed methodology for its isolation and purification from one of its primary botanical sources, the seeds of Psoralea corylifolia (Fabaceae). The document outlines experimental protocols for extraction and chromatographic purification, presents quantitative data on this compound content, and illustrates the key signaling pathways modulated by this compound. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring flavonoid found in various plant species. It is particularly abundant in the family Fabaceae, with Psoralea corylifolia being a principal source.[1][2] The compound has also been isolated from plants belonging to the Moraceae family.[1][2] Other plant families reported to contain this compound include Clusiaceae, Schisandraceae, and Apiaceae.[3] Due to its wide range of biological activities, there is a growing interest in the efficient extraction and isolation of this compound from these natural sources for further research and potential therapeutic applications.

Isolation of this compound from Psoralea corylifolia

The seeds of Psoralea corylifolia, commonly known as "Babchi," are a rich source of this compound. The isolation process typically involves extraction of the raw plant material followed by chromatographic purification of the target compound.

Data on this compound Content and Yield

The concentration of this compound in Psoralea corylifolia can vary depending on factors such as the geographical origin of the plant material and the extraction method employed. The following table summarizes quantitative data related to the extraction and purification of this compound and related compounds from Psoralea corylifolia.

| Parameter | Value | Source |

| This compound content in 70% ethanol extract of P. corylifolia seeds | 0.74 - 11.71 mg/g | [3][4][5] |

| Yield of Psoralen from 100 mg of crude extract | 39.6 mg | [6] |

| Purity of isolated Psoralen | >99% | [6] |

| Yield of Isopsoralen from 100 mg of crude extract | 50.8 mg | [6] |

| Purity of isolated Isopsoralen | >99% | [6] |

Experimental Protocols

Extraction of this compound from Psoralea corylifolia Seeds

This protocol is based on an optimized alkaline extraction and acid precipitation method, which has been shown to be effective for the extraction of this compound.[7]

Materials and Equipment:

-

Dried seeds of Psoralea corylifolia

-

Grinder

-

Sodium hydroxide (NaOH) solution (4%)

-

Hydrochloric acid (HCl) solution (for pH adjustment)

-

Beakers and flasks

-

Stirring apparatus

-

Ultrasonic bath

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

pH meter

Procedure:

-

Preparation of Plant Material: Grind the dried seeds of Psoralea corylifolia into a coarse powder.

-

Alkaline Extraction:

-

Filtration: Filter the mixture to separate the alkaline extract from the solid plant residue.

-

Acid Precipitation:

-

Ultrasonication: Place the mixture in an ultrasonic bath for 20 minutes to enhance precipitation.[7]

-

Collection of Crude Extract: Collect the precipitate by filtration and dry it thoroughly. This dried precipitate constitutes the crude this compound extract.

Purification of this compound by Column Chromatography

The crude extract obtained from the above procedure can be further purified using silica gel column chromatography.

Materials and Equipment:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Solvents: n-hexane, ethyl acetate, methanol

-

Beakers, flasks, and test tubes for fraction collection

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Rotary evaporator

Procedure:

-

Preparation of the Column:

-

Prepare a slurry of silica gel in n-hexane.

-

Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of the initial mobile phase).

-

Adsorb the dissolved sample onto a small amount of silica gel and dry it.

-

Carefully load the dried sample onto the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar solvent system, such as 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or gradient manner (e.g., 9:1, 8:2, 7:3 n-hexane:ethyl acetate).

-

Collect the eluate in fractions of a fixed volume.

-

-

Monitoring the Separation:

-

Monitor the separation process by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

-

Visualize the spots under a UV lamp and identify the fractions containing this compound by comparing with a standard if available.

-

-

Isolation of Pure this compound:

-

Combine the fractions that contain pure this compound.

-

Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

-

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways, including the NF-κB and Akt/GSK-3β/β-catenin pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammation. It achieves this by preventing the phosphorylation of the p65 subunit of NF-κB and inhibiting the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][8]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Inhibition of the Akt/GSK-3β/β-catenin Signaling Pathway

This compound has also been shown to inhibit the Akt/GSK-3β/β-catenin signaling pathway, which is implicated in cell proliferation and survival. It has been reported to inhibit the phosphorylation of Akt at serine 473, a key step in its activation.[3][9] This, in turn, can affect the downstream signaling cascade involving GSK-3β and β-catenin.

Caption: this compound's inhibition of the Akt/GSK-3β/β-catenin signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the natural sources of this compound and a detailed framework for its isolation and purification from Psoralea corylifolia. The provided experimental protocols, quantitative data, and illustrations of key signaling pathways offer a valuable resource for researchers and professionals in the field. The methodologies and data presented herein can serve as a foundation for further research into the pharmacological properties and therapeutic potential of this promising natural compound. As interest in this compound continues to grow, standardized and efficient isolation techniques are crucial for advancing its development from a natural product to a potential therapeutic agent.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Abrogation of Akt signaling by this compound contributes to its anti-proliferative effects towards human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preparative isolation and purification of psoralen and isopsoralen from Psoralea corylifolia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tautobiotech.com [tautobiotech.com]

- 7. Study on the extraction process of this compound from <i>Psoraleae corylifolia</i> using alkaline extraction and acid precipitation [xuebao.bbmu.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. This compound isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3β/β-catenin pathway in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Isobavachalcone

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Isobavachalcone, a prenylated chalcone with a wide range of pharmacological properties. By adhering to these procedural steps, you can minimize risks and ensure proper disposal, fostering a secure and efficient research setting.

Personal Protective Equipment (PPE): A Multi-Faceted Approach

While some safety data sheets (SDS) may not classify this compound as a hazardous substance, a comprehensive approach to personal protection is crucial.[1] It is the user's responsibility to establish appropriate handling and protection methods based on the specific experimental conditions.[1] Therefore, the following personal protective equipment is recommended:

| PPE Category | Recommended Equipment | Specifications and Best Practices |

| Respiratory Protection | Dust respirator | Use in well-ventilated areas. A local exhaust system is recommended if dust or aerosols are generated.[2] |

| Hand Protection | Protective gloves | The specific glove material has not been definitively tested for resistance to this compound.[1] Therefore, selecting gloves made of a material known to be resistant to a broad range of chemicals is a prudent measure. |

| Eye Protection | Safety glasses or goggles | In situations where splashing is a risk, a face shield should be worn in addition to safety glasses.[2] |

| Skin and Body Protection | Protective clothing, lab coat | Ensure clothing is appropriate for a laboratory setting. Protective boots may be necessary depending on the scale of handling.[2] |

Procedural Guidance for Safe Handling and Disposal

Handling:

Adherence to standard laboratory safety protocols is essential when working with this compound.

-

Ventilation: Always handle this compound in a well-ventilated area.[2] The use of a local exhaust system is advised, particularly when dealing with the powdered form, to prevent the dispersion of dust.[2]

-

Hygiene: Wash hands and face thoroughly after handling the compound.[2] Avoid contact with skin, eyes, and clothing.[2]

-

Spills: In the event of a spill, mechanically pick up the material.[1] Prevent the product from entering drains or waterways.[1][2]

Storage:

Store this compound in a tightly closed container in a dry, well-ventilated place.

Disposal:

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.

-

Small Quantities: For smaller amounts, disposal with household waste may be permissible, but it is imperative to consult and adhere to all official local, state, and federal regulations.[1]

-

Packaging: Uncleaned packaging should be disposed of according to official regulations.[1]

Emergency First-Aid Procedures

In the event of exposure, follow these first-aid measures:

-

Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.[2]

-

Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin with water. If skin irritation occurs, consult a medical professional.[2]

-

Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical attention.[2]

-

Ingestion: If the individual feels unwell, seek medical advice. Rinse their mouth with water.[2]

Operational Workflow for Handling this compound

To visualize the procedural steps for safely handling this compound from receipt to disposal, the following workflow diagram has been created.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。